molecular formula C17H16O2 B14551367 1-Propanone, 1-(2-benzoylphenyl)-2-methyl- CAS No. 61765-21-7

1-Propanone, 1-(2-benzoylphenyl)-2-methyl-

Cat. No.: B14551367
CAS No.: 61765-21-7
M. Wt: 252.31 g/mol
InChI Key: FJRHQFJCKGUAME-UHFFFAOYSA-N
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Description

1-Propanone, 1-(2-benzoylphenyl)-2-methyl- is an organic compound with a complex structure that includes a propanone backbone substituted with a benzoylphenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1-(2-benzoylphenyl)-2-methyl- can be achieved through several methods. One common approach involves the reaction of benzoyl chloride with 2-methyl-1-phenylpropan-1-one in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-Propanone, 1-(2-benzoylphenyl)-2-methyl- may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-(2-benzoylphenyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

1-Propanone, 1-(2-benzoylphenyl)-2-methyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Propanone, 1-(2-benzoylphenyl)-2-methyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propanone, 1-(2-benzoylphenyl)-2-methyl- is unique due to its specific substitution pattern and the presence of both benzoyl and methyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, differentiating it from other similar compounds

Properties

CAS No.

61765-21-7

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

1-(2-benzoylphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C17H16O2/c1-12(2)16(18)14-10-6-7-11-15(14)17(19)13-8-4-3-5-9-13/h3-12H,1-2H3

InChI Key

FJRHQFJCKGUAME-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

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